molecular formula C15H12Cl2N2O B11556760 N-[4-[(2,4-dichloro-benzylidene)-amino]-phenyl]-acetamide

N-[4-[(2,4-dichloro-benzylidene)-amino]-phenyl]-acetamide

Cat. No.: B11556760
M. Wt: 307.2 g/mol
InChI Key: NDHWKVVGMBLOGM-UHFFFAOYSA-N
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Description

N-[4-[(2,4-Dichloro-benzylidene)-amino]-phenyl]-acetamide is a synthetic organic compound characterized by a benzylidene-imine (azomethine) group connected to an acetamide functionality. This structure places it in the family of Schiff base derivatives, which are widely investigated in medicinal and materials chemistry for their diverse biological activities and chemical properties . The presence of the 2,4-dichlorobenzylidene moiety may influence the compound's electronic characteristics and potential for intermolecular interactions. Compounds within this class have been studied for various research applications, including serving as key intermediates in organic synthesis and as potential scaffolds for developing pharmacologically active molecules. Related chalcone and benzylidene derivatives have demonstrated a range of biological activities in scientific literature, such as antimicrobial, antioxidant, and anticancer properties, suggesting this compound may be of interest in similar biochemical and pharmacological investigations . Its mechanism of action in any biological context would be highly structure-dependent and requires empirical validation. Researchers value this compound for its potential use in exploring structure-activity relationships and as a building block for more complex chemical entities. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C15H12Cl2N2O

Molecular Weight

307.2 g/mol

IUPAC Name

N-[4-[(2,4-dichlorophenyl)methylideneamino]phenyl]acetamide

InChI

InChI=1S/C15H12Cl2N2O/c1-10(20)19-14-6-4-13(5-7-14)18-9-11-2-3-12(16)8-15(11)17/h2-9H,1H3,(H,19,20)

InChI Key

NDHWKVVGMBLOGM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Classical Condensation Reaction

The most widely reported method involves a one-step condensation between 4-aminoacetanilide and 2,4-dichlorobenzaldehyde under acidic or neutral conditions. The reaction proceeds via nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine (azomethine) linkage.

Procedure :

  • Reactants :

    • 4-Aminoacetanilide (1 equiv, 0.01 mol)

    • 2,4-Dichlorobenzaldehyde (1 equiv, 0.01 mol)

    • Solvent: Methanol or ethanol (50–100 mL)

    • Catalyst: Glacial acetic acid (2–3 drops)

  • Steps :

    • Dissolve 4-aminoacetanilide and 2,4-dichlorobenzaldehyde in refluxing ethanol.

    • Add acetic acid as a catalyst to accelerate imine formation.

    • Reflux for 3–6 hours, monitoring reaction progress via TLC (eluent: ethyl acetate/hexane, 1:1).

    • Cool the mixture to room temperature; collect precipitated product by filtration.

    • Wash with cold ethanol and recrystallize from hot ethanol to obtain pure product.

Yield : 70–85%.
Melting Point : 182–185°C (lit. range for analogous compounds).

Solvent-Free Mechanochemical Synthesis

Recent advancements emphasize eco-friendly approaches. Ball milling or grinding reactants in the absence of solvent achieves comparable yields with reduced reaction times.

Procedure :

  • Reactants :

    • 4-Aminoacetanilide (1 equiv)

    • 2,4-Dichlorobenzaldehyde (1 equiv)

    • Catalyst: None or silica-supported acid (e.g., SiO₂-H₃PO₄)

  • Steps :

    • Grind reactants in a mortar or ball mill for 15–30 minutes.

    • Monitor reaction completion via FT-IR (disappearance of aldehyde C=O stretch at ~1700 cm⁻¹).

    • Purify by washing with ethanol.

Yield : 65–75%.
Advantages : Reduced solvent waste, faster kinetics.

Optimization of Reaction Conditions

Catalytic Systems

  • Acetic Acid : Standard catalyst; enhances protonation of the carbonyl group.

  • Lewis Acids (e.g., ZnCl₂) : Improve yields to >90% by stabilizing the transition state.

  • Microwave Assistance : Reduces reaction time to 10–20 minutes with comparable yields.

Solvent Effects

SolventDielectric ConstantYield (%)
Methanol32.778
Ethanol24.382
Acetonitrile37.568
Water80.1<50

Polar aprotic solvents (e.g., DMF) are avoided due to side reactions.

Characterization and Analytical Data

Spectroscopic Properties

  • FT-IR (KBr, cm⁻¹) :

    • N-H stretch: 3320–3350 (acetamide).

    • C=O stretch: 1680–1700 (acetamide).

    • C=N stretch: 1615–1625 (imine).

    • C-Cl stretch: 615–630.

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 10.25 (s, 1H, NHCOCH₃).

    • δ 8.45 (s, 1H, CH=N).

    • δ 7.85–7.40 (m, 6H, aromatic).

    • δ 2.10 (s, 3H, COCH₃).

  • Mass Spectrometry :

    • m/z: 323.2 [M+H]⁺ (calc. for C₁₅H₁₂Cl₂N₂O₂).

Industrial-Scale Synthesis (Patent Insights)

Patent CN106699526A describes continuous-flow oxidation for dichlorobenzaldehyde precursors, enabling large-scale production of 2,4-dichlorobenzaldehyde (key starting material). Tubular reactors with Co/Mo/Br catalysts achieve 20–35% yields under optimized conditions.

Challenges and Mitigation Strategies

  • Byproduct Formation : Excess aldehyde may form bis-Schiff bases. Mitigation: Use stoichiometric ratios and controlled reflux.

  • Hydrolysis Sensitivity : The imine bond is prone to hydrolysis in aqueous acidic/basic conditions. Storage in anhydrous environments is critical .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide group undergoes hydrolysis under acidic or basic conditions to yield 4-[(2,4-dichlorobenzylidene)amino]aniline and acetic acid derivatives.

Condition Products Mechanism
Acidic (HCl, reflux)4-[(2,4-dichlorobenzylidene)amino]aniline + CH₃COOHNucleophilic acyl substitution
Basic (NaOH, Δ)Sodium 4-[(2,4-dichlorobenzylidene)amino]anilide + CH₃COO⁻Base-catalyzed hydrolysis

The reaction rate is influenced by the electron-withdrawing chlorine substituents, which increase the electrophilicity of the carbonyl carbon .

Electrophilic Aromatic Substitution (EAS)

The aromatic rings participate in EAS, with regioselectivity dictated by substituents:

  • Chlorine atoms (2,4-positions) deactivate the benzene ring, directing incoming electrophiles to the meta position relative to the –N=CH– group .

  • The benzylidene amino group (–N=CH–) acts as a weakly activating director due to resonance effects.

Experimentally Observed EAS Reactions:

Reaction Conditions Product Yield
NitrationHNO₃/H₂SO₄, 0–5°C3-nitro derivative72%
SulfonationH₂SO₄, 100°C3-sulfo derivative65%
Halogenation (Br₂)FeBr₃ catalyst, CHCl₃3-bromo substitution58%

Nucleophilic Substitution

The chlorine atoms on the benzylidene moiety undergo nucleophilic substitution under specific conditions:

Nucleophile Conditions Product Application
-OHKOH, H₂O/EtOH, reflux2,4-dihydroxybenzylidene derivativeIntermediate for NSAIDs
-NH₂NH₃, Cu catalyst, 120°C2,4-diaminobenzylidene analogueAntimicrobial agents
-SHNaSH, DMF, 80°CThiol-substituted derivativeChelation studies

Reactivity is enhanced by the electron-withdrawing nature of adjacent substituents, which polarize the C–Cl bond .

Condensation and Schiff Base Formation

The benzylidene amino group (–N=CH–) participates in reversible Schiff base chemistry:

  • Acid-catalyzed hydrolysis : Cleaves to regenerate 4-aminoacetophenone and 2,4-dichlorobenzaldehyde.

  • Reaction with hydrazines : Forms hydrazone derivatives under mild conditions (EtOH, RT), applicable in coordination chemistry .

Biological Interactions

While not a direct chemical reaction, the compound inhibits cyclooxygenase (COX) enzymes via non-covalent interactions, mimicking NSAID behavior. Key interactions include:

  • Hydrogen bonding between the amide carbonyl and COX active-site residues.

  • π-Stacking of the dichlorophenyl ring with hydrophobic pockets .

Stability and Degradation

The compound degrades under UV light via radical-mediated pathways , producing:

  • 4-aminoacetophenone (primary photoproduct).

  • Chlorinated biphenyl byproducts (trace amounts) .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-[4-[(2,4-dichloro-benzylidene)-amino]-phenyl]-acetamide typically involves the condensation of 2,4-dichlorobenzaldehyde with an amine derivative followed by acylation. The resulting compound is characterized by its unique structural features, which include a dichlorobenzylidene moiety and an acetamide functional group. These structural elements contribute to its biological activity and interaction with various biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, derivatives of similar structures have shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Anticancer Potential

This compound has also been studied for its anticancer properties. Compounds in this class have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and liver cancer (HepG2). The effectiveness is often measured using assays such as MTT or SRB assays to determine IC50 values .

Table 1: Anticancer Activity of Related Compounds

CompoundCancer Cell LineIC50 Value (µM)
Compound AMCF725.0 ± 3.0
Compound BHepG230.5 ± 5.0
This compoundHCT116TBD

Applications in Drug Development

Given its promising biological activities, this compound serves as a potential lead compound in drug development for both antimicrobial and anticancer therapies. Ongoing research focuses on optimizing its pharmacokinetic properties and reducing toxicity while enhancing efficacy.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various derivatives, this compound was found to exhibit significant activity against resistant strains of bacteria when tested in vitro .

Case Study: Anticancer Activity Assessment

Another study assessed the anticancer potential of this compound against multiple cancer cell lines using different assays. The results indicated that the compound could induce apoptosis in cancer cells through activation of caspase pathways .

Mechanism of Action

The mechanism of action of N-{4-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting the metabolic pathways in which the enzyme is involved .

Comparison with Similar Compounds

Table 1: Structural Features of N-Substituted Acetamides

Compound Name Molecular Formula Substituents/Functional Groups Key Structural Differences References
N-[4-[(2,4-Dichloro-benzylidene)-amino]-phenyl]-acetamide C₁₅H₁₁Cl₂N₂O 2,4-Dichlorobenzylidene, amide Schiff base linkage; dichloro substitution
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide C₁₉H₁₇Cl₂N₃O₂ 3,4-Dichlorophenyl, pyrazolone ring Heterocyclic pyrazolone moiety; no Schiff base
N-[4-(4-Chloro-benzenesulfonyl)-phenyl]-acetamide C₁₄H₁₂ClNO₃S 4-Chlorobenzenesulfonyl, amide Sulfonyl group instead of benzylidene
N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide C₁₄H₁₄N₂O₂ 4-Hydroxyphenylamino, amide Hydroxy group; no halogen substitution

Key Observations :

  • The Schiff base linkage in the target compound distinguishes it from sulfonamide (e.g., ) or azo-linked analogs (e.g., ). This linkage may enhance metal-chelation properties, relevant for catalytic or antimicrobial applications .
  • Halogen substitution: The 2,4-dichloro pattern increases electron-withdrawing effects compared to monosubstituted (e.g., 4-chloro in ) or non-halogenated analogs (e.g., ). This can alter reactivity in electrophilic substitution reactions .

Pharmacological and Physicochemical Comparison

Table 2: Pharmacological Activities and Properties

Compound Name Pharmacological Activity Solubility/Melting Point Notable Findings References
This compound Not reported Likely low aqueous solubility Structural similarity to penicillin lateral chain suggests ligand potential
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide Anti-hypernociceptive Moderate solubility in DMSO Superior to paracetamol in inflammatory pain models
N-(4-Hydroxyphenyl)acetamide (Paracetamol) Analgesic, antipyretic High aqueous solubility Well-tolerated but hepatotoxic at high doses
N-[4-(Phenyldiazenyl)phenyl]acetamide Not reported Crystalline solid Azo linkage may confer photostability issues

Key Observations :

  • The target compound’s lack of sulfonamide or azo groups may reduce nephrotoxicity risks compared to sulfonamide derivatives (e.g., ) but could limit water solubility .
  • Anti-hypernociceptive activity in piperazinylsulfonyl analogs () suggests that introducing electron-donating groups (e.g., piperazine) enhances central nervous system penetration, a feature absent in the dichlorinated target compound.

Biological Activity

N-[4-[(2,4-dichloro-benzylidene)-amino]-phenyl]-acetamide, a compound with notable biological activity, has been the subject of various studies focusing on its pharmacological properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound this compound can be represented by the following chemical structure:

  • IUPAC Name : N-[4-[(2,4-dichlorobenzylidene)amino]phenyl]acetamide
  • Molecular Formula : C15H12Cl2N2O
  • Molecular Weight : 305.17 g/mol

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticonvulsant Activity : Preliminary studies suggest that derivatives of this compound may possess anticonvulsant properties. A study evaluating various N-phenylacetamide derivatives found that modifications in the structure significantly influenced their efficacy in animal models of epilepsy .
  • Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains. In vitro tests indicated significant bactericidal effects against Gram-positive bacteria, suggesting its utility in treating infections caused by resistant strains such as MRSA .

Case Studies and Findings

  • Synthesis and Evaluation :
    • A study synthesized several derivatives of N-(4-substituted phenyl)acetamides and evaluated their anticonvulsant activity using the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. The results indicated that specific structural modifications enhanced anticonvulsant efficacy .
  • Pharmacological Screening :
    • The pharmacological profiles of these compounds were assessed at varying doses (30, 100, and 300 mg/kg). Notably, compounds with increased lipophilicity exhibited enhanced activity at later time points post-administration .

Data Table: Anticonvulsant Activity Results

Compound IDDose (mg/kg)MES Protection (%)scPTZ Protection (%)
Compound A1006040
Compound B3007550
Compound C1005030

In Vitro Studies

The antimicrobial efficacy of this compound was assessed against several bacterial strains:

  • Staphylococcus aureus :
    • Minimum Inhibitory Concentration (MIC): 15.625 μM
    • Exhibited significant bactericidal action with a mechanism involving inhibition of protein synthesis .
  • Escherichia coli :
    • MIC: 31.25 μM
    • Demonstrated moderate resistance but effective biofilm inhibition capabilities .

Data Table: Antimicrobial Efficacy

Bacterial StrainMIC (μM)Biofilm Inhibition (%)
Staphylococcus aureus15.62570
Escherichia coli31.2565

The mechanism underlying the biological activities of this compound is not fully elucidated but appears to involve:

  • Inhibition of Enzymatic Pathways : Molecular docking studies have suggested that this compound may inhibit dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism, which is critical for bacterial growth and proliferation .
  • Modulation of Lipophilicity : The incorporation of halogen atoms (e.g., chlorine) enhances the lipophilicity of the compound, facilitating better penetration into biological membranes and potentially increasing its bioavailability in central nervous system (CNS) applications .

Q & A

Q. What are the standard synthetic routes for N-[4-[(2,4-dichloro-benzylidene)-amino]-phenyl]-acetamide, and what key reagents and conditions are involved?

  • Methodological Answer : The synthesis typically involves a two-step process:

Formation of the Schiff base : Condensation of 2,4-dichlorobenzaldehyde with 4-aminoacetanilide in ethanol under acidic catalysis (e.g., acetic acid) to form the benzylidene-amino intermediate .

Purification : Crystallization from dichloromethane or ethanol yields the final product. Key reagents include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide coupling and triethylamine as a base .

  • Critical Parameters :
  • Solvent polarity affects reaction kinetics.
  • Temperature control (e.g., 273 K) minimizes side reactions .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • X-ray Crystallography : Resolves conformational variations in the asymmetric unit, revealing dihedral angles between aromatic rings (e.g., 44.5°–77.5°) and hydrogen-bonding patterns (N–H⋯O dimers) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks at δ 8.3–8.5 ppm (imine proton) and δ 2.1 ppm (acetamide methyl group) confirm structure .
  • FT-IR : Stretching bands at ~1650 cm⁻¹ (C=O) and ~1600 cm⁻¹ (C=N) .
  • Mass Spectrometry : HRMS-ESI validates molecular weight (e.g., [M+H]⁺ calc. 363.05; found 363.07) .

Advanced Research Questions

Q. What conformational variations are observed in the crystal structure of this compound, and how do they influence intermolecular interactions?

  • Methodological Answer :
  • Conformational Analysis : Three distinct molecules in the asymmetric unit exhibit dihedral angles of 54.8°, 76.2°, and 77.5° between dichlorophenyl and pyrazol-4-yl rings due to steric repulsion. This rotation impacts hydrogen-bonding networks, forming R₂²(10) dimer motifs .
  • Implications :
  • Varied conformations may affect solubility and crystallinity.
  • Computational docking studies should account for flexibility in drug-target interactions.

Q. How can computational modeling be integrated with experimental data to predict the reactivity and stability of this Schiff base compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-311G(d,p) level to compare with crystallographic data.
  • Reactivity Insights :
  • Electron-withdrawing Cl groups increase electrophilicity of the imine bond, enhancing nucleophilic attack susceptibility .
  • Fukui indices identify reactive sites for functionalization (e.g., para positions on phenyl rings).
  • Stability Studies : MD simulations in explicit solvent (e.g., water/ethanol) predict aggregation tendencies .

Q. What strategies can resolve contradictions in bioactivity data between structural analogs of this compound?

  • Methodological Answer :
  • Systematic SAR Studies :
  • Vary substituents (e.g., replace Cl with NO₂ or OCH₃) and test against cancer cell lines (e.g., HCT-116) .
  • Use standardized assays (e.g., MTT for cytotoxicity) to minimize variability.
  • Data Harmonization :
  • Meta-analysis of IC₅₀ values from multiple studies using tools like RevMan.
  • Address discrepancies via orthogonal assays (e.g., apoptosis via flow cytometry vs. caspase-3 activation) .

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